4-Hydroxy-3-methoxy-beta-nitrostyrene
Overview
Description
4-Hydroxy-3-methoxy-beta-nitrostyrene is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Antibacterial Agents : Beta-nitrostyrene derivatives, including 4-Hydroxy-3-methoxy-beta-nitrostyrene, have been investigated for their antibacterial activity. The studies have focused on the structure-property-activity relationship, revealing correlations between physicochemical parameters and antibacterial effectiveness against various bacteria (Milhazes et al., 2006).
Reactivities in Organic Syntheses : These compounds are widely used in organic synthesis, especially in reactions like Michael addition, photoisomerization, and cycloaddition. However, ortho-hydroxy derivatives, such as this compound, exhibit unusual behaviors in these reactions, which have been studied to understand the role of the ortho-hydroxy group (Iwai et al., 2022).
Bifunctional Intermediates in Organic Synthesis : They are used as efficient bifunctional intermediates in organic synthesis, reacting with a variety of molecules including carbonyl compounds and 1,3-dicarbonyl compounds (Ziyaei Halimehjani & Ghaffari, 2023).
Assay of Arylesterase in Serum : this compound has been used as a chromophore in the assay of arylesterase activity in human serum. Its absorbance properties at specific wavelengths enable its use in clinical chemistry laboratory assays (Yuen et al., 1981).
Synthesis of 3-Arylated-4-Nitrophenols : There's research into the one-pot and metal-free synthesis of 3-arylated-4-nitrophenols from beta-nitrostyrenes. These compounds have various applications, including in biological studies (Asahara et al., 2020).
Identification of Synthetic Precursors in Drug Synthesis : Beta-nitrostyrene derivatives, including those structurally related to this compound, have been identified as important intermediates in the synthesis of illicit drugs like MDMA and MDA. Studies have focused on their conformational analysis and spectroscopic characterization (Milhazes et al., 2004).
Properties
IUPAC Name |
2-methoxy-4-[(Z)-2-nitroethenyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCSPJSXIUNQJ-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6178-42-3 | |
Record name | NSC37561 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC7376 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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